(s)-1-Chloro-3-phenoxy-2-propanol

Vue d'ensemble

Description

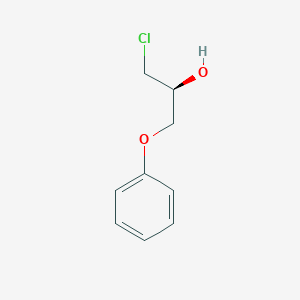

(s)-1-Chloro-3-phenoxy-2-propanol is a useful research compound. Its molecular formula is C9H11ClO2 and its molecular weight is 186.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of β-Blockers

(S)-1-Chloro-3-phenoxy-2-propanol serves as a crucial building block in the development of β-blockers, which are widely used to treat cardiovascular conditions. Recent studies have focused on optimizing the kinetic resolution of this compound to enhance the production of enantiomerically pure β-blockers.

Kinetic Resolution Techniques

A notable study utilized lipases from Candida rugosa for the enantioselective biotransformation of racemic 1-(isopropylamine)-3-phenoxy-2-propanol. The study aimed to identify optimal conditions for achieving high enantiomeric purity through biocatalysis. Key findings included:

- Optimal Reaction Conditions : A two-phase catalytic system using toluene and ionic liquids (specifically [EMIM][BF4]) was found to be effective, yielding an enantiomeric excess of 96.17% and an enantioselectivity value of 67.45 after 24 hours of reaction time .

- Factors Influencing Resolution : The study assessed various factors such as lipase type, incubation time, and reaction medium, demonstrating that these variables significantly impacted the efficiency of kinetic resolution .

Biocatalytic Approaches

In a comprehensive investigation, researchers explored the use of lipase-catalyzed transesterification reactions involving this compound as a substrate. The study highlighted:

- Enantioselectivity : The biocatalytic process allowed for the selective conversion of racemic mixtures into products with high optical purity, showcasing the potential for industrial applications in drug synthesis .

Development of Fluorinated Derivatives

Another research avenue involved synthesizing fluorinated derivatives of β-blockers using this compound as an intermediate:

- Radiosynthesis Techniques : Methods were developed for incorporating fluorine-18 into β-blocker structures, enhancing their utility in positron emission tomography (PET) imaging . This application underscores the compound's versatility in medicinal chemistry.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom undergoes nucleophilic displacement, particularly in synthesizing β-blockers. This reaction typically involves amines under basic conditions:

Example: Synthesis of Metoprolol Intermediate

In the presence of isopropylamine, (S)-1-chloro-3-phenoxy-2-propanol reacts via an SN2 mechanism to form (S)-1-(isopropylamino)-3-phenoxy-2-propanol, a direct precursor to metoprolol .

| Parameter | Conditions |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 85°C |

| Reaction Time | 24 hours |

| Yield | 72–78% |

Kinetic Resolution via Lipase-Catalyzed Acetylation

Racemic mixtures of 1-chloro-3-phenoxy-2-propanol are resolved enantioselectively using lipases. The (S)-enantiomer is preferentially acetylated, enabling isolation of pure (R)- or (S)-forms depending on the enzyme’s selectivity.

Pseudomonas fluorescens Lipase (PFL)

PFL exhibits R-selectivity, acylating the (R)-enantiomer and leaving this compound unreacted :

| Parameter | Optimized Value |

|---|---|

| Enzyme Activity | 400 units |

| Temperature | 30°C |

| Reaction Time | 3 hours |

| Conversion (C) | 50.5% |

| ee<sub>p</sub> | 97.2% |

| ee<sub>s</sub> | 95.4% |

| Enantioselectivity (E) | 182 |

Candida rugosa Lipase with Ionic Liquids

Adding ionic liquids like [EMIM][BF<sub>4</sub>] enhances enantioselectivity in toluene-based systems :

| Parameter | Optimized Value |

|---|---|

| Acyl Donor | Isopropenyl acetate |

| Reaction Medium | Toluene/[EMIM][BF<sub>4</sub>] (1:1) |

| Conversion (C) | 28.2% |

| ee<sub>p</sub> | 96.2% |

| Enantioselectivity (E) | 67.5 |

Epichlorohydrin Route

(S)-Epichlorohydrin reacts with phenol derivatives to form this compound, followed by lipase-mediated acetylation :

text(S)-Epichlorohydrin + Phenol → this compound ↓ Lipase Acetylation (S)-Enantiomer (Unreacted) + (R)-Acetylated Product

Molecular Docking Validation

Homology modeling of PFL confirmed its R-selectivity:

-

Active Site Residues : Ser126, His156, Asp254 facilitate acyl-enzyme intermediate formation.

-

Binding Affinity : (R)-enantiomer showed lower binding energy (−6.24 kcal/mol) than (S)-form (−5.81 kcal/mol) .

Stability and Degradation

The compound’s stability under reaction conditions is critical for industrial applications:

Propriétés

Numéro CAS |

82430-43-1 |

|---|---|

Formule moléculaire |

C9H11ClO2 |

Poids moléculaire |

186.63 g/mol |

Nom IUPAC |

(2S)-1-chloro-3-phenoxypropan-2-ol |

InChI |

InChI=1S/C9H11ClO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2/t8-/m1/s1 |

Clé InChI |

HCTDRZMGZRHFJV-MRVPVSSYSA-N |

SMILES isomérique |

C1=CC=C(C=C1)OC[C@@H](CCl)O |

SMILES canonique |

C1=CC=C(C=C1)OCC(CCl)O |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.